molecular formula C9H5ClF6O B14760403 2-(4-Chlorophenyl)-1,1,2,3,3,3-hexafluoro-1-propanol

2-(4-Chlorophenyl)-1,1,2,3,3,3-hexafluoro-1-propanol

Cat. No.: B14760403
M. Wt: 278.58 g/mol
InChI Key: FXUSJRWPZMRZNJ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,1,2,3,3,3-hexafluoro-1-propanol is an organic compound with a unique structure that includes a chlorophenyl group and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,1,2,3,3,3-hexafluoro-1-propanol typically involves the reaction of 4-chlorobenzaldehyde with hexafluoroacetone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and the application of microwave irradiation to enhance the reaction rate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography, is essential to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,1,2,3,3,3-hexafluoro-1-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,1,2,3,3,3-hexafluoro-1-propanol involves its interaction with specific molecular targets and pathways. The presence of the chlorophenyl group and multiple fluorine atoms allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact molecular targets and pathways are still under investigation, but its unique structure suggests it may have multiple modes of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-1,1,2,3,3,3-hexafluoro-1-propanol is unique due to its high fluorine content, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring durable and stable compounds .

Properties

Molecular Formula

C9H5ClF6O

Molecular Weight

278.58 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,1,2,3,3,3-hexafluoropropan-1-ol

InChI

InChI=1S/C9H5ClF6O/c10-6-3-1-5(2-4-6)7(11,8(12,13)14)9(15,16)17/h1-4,17H

InChI Key

FXUSJRWPZMRZNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(O)(F)F)(C(F)(F)F)F)Cl

Origin of Product

United States

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